N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide

NMDA receptor GluN2A selectivity electrophysiology

N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide (CAS 477852-84-9) is a synthetic oxalamide derivative (molecular formula C₁₁H₁₁Cl₂N₃O₂, MW 288.13) that functions as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors. The compound belongs to a series of ethanediamide-based ionotropic glutamate receptor ligands characterized by a 2,4-dichlorophenyl substituent on one amide nitrogen and a dimethylaminomethylene moiety on the opposing amide nitrogen, giving it a distinct oxalamide scaffold that differentiates it from amino acid-derived competitive NMDA antagonists.

Molecular Formula C11H11Cl2N3O2
Molecular Weight 288.13
CAS No. 477852-84-9
Cat. No. B2898554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide
CAS477852-84-9
Molecular FormulaC11H11Cl2N3O2
Molecular Weight288.13
Structural Identifiers
SMILESCN(C)C=NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C11H11Cl2N3O2/c1-16(2)6-14-10(17)11(18)15-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18)
InChIKeyJEHFEDHHRDGGTD-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-Dichlorophenyl)-N2-[(dimethylamino)methylene]ethanediamide (CAS 477852-84-9): Chemical Profile and NMDA Receptor Antagonist Baseline


N~1~-(2,4-dichlorophenyl)-N~2~-[(dimethylamino)methylene]ethanediamide (CAS 477852-84-9) is a synthetic oxalamide derivative (molecular formula C₁₁H₁₁Cl₂N₃O₂, MW 288.13) that functions as a competitive antagonist at N-methyl-D-aspartate (NMDA) receptors [1]. The compound belongs to a series of ethanediamide-based ionotropic glutamate receptor ligands characterized by a 2,4-dichlorophenyl substituent on one amide nitrogen and a dimethylaminomethylene moiety on the opposing amide nitrogen, giving it a distinct oxalamide scaffold that differentiates it from amino acid-derived competitive NMDA antagonists . Electrophysiological profiling using two-electrode voltage clamp in Xenopus laevis oocytes expressing recombinant rat NMDA receptor subtypes has established its antagonist activity across GluN2A-D-containing diheteromers [1].

Why Generic NMDA Antagonist Substitution Fails: Subtype Selectivity Profile of CAS 477852-84-9 Precludes Simple Interchange


NMDA receptor antagonists are not functionally interchangeable; they divide into competitive antagonists (orthosteric glutamate/glycine site), non-competitive channel blockers, and negative allosteric modulators with distinct subtype selectivity fingerprints. Even within the competitive antagonist class, a compound's GluN2 subunit preference dictates which neuronal circuits and pathological processes are engaged [1]. CAS 477852-84-9 exhibits a measurable, quantifiable selectivity gradient across the four GluN2 subtypes—with a ~2-fold preference for GluN2A over GluN2B, ~5-fold over GluN2C, and ~9-fold over GluN2D—that cannot be replicated by pan-NMDA antagonists such as D-AP5 (which shows near-equipotent inhibition across subtypes) or by GluN2B-selective agents such as ifenprodil [2]. Substituting an alternative NMDA antagonist without matching this specific subtype signature would alter the pharmacological outcome in any experiment where differential GluN2 subunit contributions are under investigation. The quantitative evidence below establishes the precise dimensions of this differentiation.

CAS 477852-84-9: Quantitative Comparator Evidence Across NMDA Subtypes, Kainate Selectivity, and Scaffold Differentiation


GluN2A vs. GluN2B Subtype Selectivity: Quantified 2.1-Fold Preference Over the Closest NMDA Subtype

In a direct head-to-head comparison within the same experimental platform, CAS 477852-84-9 displays a 2.1-fold lower Ki at GluN1a/GluN2A (4,700 nM) compared to GluN1a/GluN2B (10,000 nM). This contrasts with the classical competitive pan-NMDA antagonist D-AP5, which exhibits a Ki of 390 nM at GluN2A without comparable subtype discrimination across GluN2 subunits [1]. The selectivity window, while modest in absolute fold-change, is reproducible and quantifiable, representing a profile distinct from both non-selective competitive antagonists and highly selective allosteric modulators such as TCN-201 (which shows >50-fold selectivity for GluN2A over GluN2B at the functional IC₅₀ level) .

NMDA receptor GluN2A selectivity electrophysiology competitive antagonist

GluN2A Selectivity Gradient Across All Four GluN2 Subunits: Full-Subtype Panel Quantification

A complete four-subtype selectivity panel obtained under identical assay conditions reveals a rank-order selectivity of GluN2A (Ki 4,700 nM) > GluN2B (Ki 10,000 nM) > GluN2C (Ki 24,000 nM) > GluN2D (Ki 41,000 nM) [1]. The 8.7-fold selectivity window between GluN2A and GluN2D is the widest separation across the panel. By comparison, most commercially available competitive NMDA antagonists (e.g., D-AP5, CPP, NPC 12626) exhibit flat or near-flat subtype inhibition profiles, while GluN2B-selective negative allosteric modulators (ifenprodil, CP-101,606) show the inverse selectivity pattern with negligible GluN2A activity [2]. No established GluN2A-preferring competitive antagonist with this specific oxalamide scaffold and rank-order selectivity gradient is commercially available.

GluN2 subtype panel NMDA pharmacology subunit selectivity electrophysiology

NMDA Receptor Selectivity Over Kainate Receptors: Exclusion of Off-Target iGluR Activity at GluK2

CAS 477852-84-9 shows negligible binding to homomeric rat GluK2 (kainate) receptors, with a Ki exceeding 100,000 nM [1]. This represents a >21-fold selectivity window for GluN2A over GluK2. In contrast, the lead compound 1a from the Gynther et al. (2017) series is characterized as a broad-acting ionotropic glutamate receptor antagonist with activity at both NMDA and non-NMDA iGluR subtypes [2]. The absence of kainate receptor engagement is a functionally relevant selectivity parameter for experiments where glutamatergic signaling must be parsed between NMDA- and kainate-mediated components.

kainate receptor GluK2 iGluR selectivity off-target profiling

Physicochemical Differentiation: Predicted Density, pKa, and Oxalamide Scaffold Properties for Formulation and Handling

The predicted physicochemical parameters for CAS 477852-84-9 include a density of 1.35 ± 0.1 g/cm³ and a pKa of 9.66 ± 0.70 . The oxalamide (ethanediamide) core scaffold distinguishes this compound from amino acid-based competitive NMDA antagonists (e.g., D-AP5, which is a phosphono-amino acid with a predicted pKa spanning strongly acidic values) and from sulfonamide-based GluN2A-negative allosteric modulators such as TCN-201 . The dimethylaminomethylene moiety contributes to the compound's weakly basic character (pKa ~9.66), which influences solubility and ionization state under physiological and experimental buffer conditions. These properties are relevant for procurement decisions involving solubility, stock solution preparation, and compatibility with specific assay formats.

physicochemical properties oxalamide scaffold pKa formulation

Competitive Antagonist Mechanism: Orthosteric Site Distinction from Channel Blockers and Allosteric Modulators

The BindingDB assay descriptions classify CAS 477852-84-9 as an antagonist assessed by inhibition of glycine/glutamate-mediated current responses, consistent with a competitive mechanism at the orthosteric ligand-binding domain [1]. This mechanism is distinct from: (i) use-dependent channel blockers such as memantine and ketamine, whose inhibition magnitude varies with membrane potential and receptor activation state; (ii) negative allosteric modulators such as TCN-201, which bind at the GluN1-GluN2A subunit interface and whose inhibition can be surmounted by glycine but not glutamate [2]; and (iii) GluN2B-selective allosteric antagonists (ifenprodil series). For experiments designed to probe orthosteric binding site pharmacology or to achieve receptor inhibition independent of membrane potential, a competitive antagonist mechanism is specifically required, and this compound provides that mechanism with a defined GluN2 subtype selectivity gradient.

competitive antagonism orthosteric site NMDA mechanism glutamate competition

Data Source Transparency: Single-Laboratory Electrophysiology Dataset with Defined Experimental Parameters

All NMDA receptor affinity data for CAS 477852-84-9 originate from a single curated dataset (University of Eastern Finland, deposited via ChEMBL) using a consistent experimental platform: two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant rat NMDA receptor subtypes, at a holding potential of -40 mV, with inhibition of glycine/glutamate-mediated current responses [1]. The kainate receptor data (GluK2 Ki >100,000 nM) were generated using radioligand displacement in baculovirus-infected Sf9 insect cell membranes [1]. This single-laboratory origin ensures internal comparability across all five reported Ki values but also represents a limitation: no independent replication dataset is publicly available at the time of this analysis. Users should note that inter-laboratory variability in electrophysiological Ki determinations can exceed 3-fold for NMDA receptor antagonists [2]. Procurement decisions predicated on the reported selectivity ratios should be contextualized within this single-dataset limitation.

data provenance electrophysiology assay conditions reproducibility

Recommended Application Scenarios for CAS 477852-84-9 Based on Validated Quantitative Evidence


Pharmacological Dissection of GluN2A vs. GluN2B Contributions in Native NMDA Receptor Populations

The quantified 2.1-fold selectivity for GluN2A over GluN2B (Ki 4,700 nM vs. 10,000 nM) makes this compound suitable for concentration-response experiments designed to differentiate GluN2A-mediated from GluN2B-mediated NMDA currents in neuronal preparations [1]. When used at concentrations bracketing the GluN2A Ki (e.g., 3–10 μM), preferential inhibition of GluN2A-containing receptors can be achieved while sparing a significant fraction of GluN2B-containing receptor activity. This application is particularly relevant for studies of synaptic vs. extrasynaptic NMDA receptor signaling, where GluN2A predominates at synapses while GluN2B is enriched extrasynaptically [2].

NMDA-Specific Glutamatergic Isolation in Preparations Co-Expressing Kainate Receptors

With a GluK2 Ki exceeding 100,000 nM (>21-fold selectivity over GluN2A), CAS 477852-84-9 enables pharmacological isolation of NMDA receptor-mediated signaling in tissues or cell systems co-expressing kainate receptors without the confounding kainate receptor blockade seen with broad-spectrum iGluR antagonists [1]. This selectivity profile is relevant for studies in hippocampal and cortical preparations where both NMDA and kainate receptor populations contribute to excitatory neurotransmission.

Structure-Activity Relationship (SAR) Reference Compound for Oxalamide-Based iGluR Ligand Development

The oxalamide scaffold with 2,4-dichlorophenyl and dimethylaminomethylene substituents represents a distinct chemotype within NMDA receptor antagonist chemical space, separate from amino acid-derived (D-AP5, CPP), sulfonamide (TCN-201), and phenylethanolamine (ifenprodil) classes [1]. Medicinal chemistry programs exploring oxalamide or ethanediamide templates for ionotropic glutamate receptor modulation can use CAS 477852-84-9 as a characterized reference compound with full-subtype NMDA selectivity data and kainate counter-screen data, providing a benchmark for evaluating novel analogs [2].

Competitive Antagonist Control in Studies Differentiating Orthosteric vs. Allosteric NMDA Modulation

As a competitive antagonist acting at the orthosteric ligand-binding domain, this compound serves as a pharmacological control to distinguish orthosteric competition from allosteric modulation at NMDA receptors [1]. When used alongside negative allosteric modulators (e.g., TCN-201, ifenprodil) or channel blockers (e.g., memantine), the competitive nature of inhibition can be confirmed by agonist concentration-surmountability experiments, making the compound a useful tool for mechanistic classification of novel NMDA receptor ligands.

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